molecular formula C6HF3N5O3- B11078015 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B11078015
M. Wt: 248.10 g/mol
InChI Key: POBHIONCLCEDTP-UHFFFAOYSA-M
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Description

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 2nd position of the triazolo[1,5-a]pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, agricultural chemistry, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. Additionally, the process can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides, alkalis, and N-nucleophiles. The reaction conditions vary depending on the desired product but typically involve the use of strong bases or acids to facilitate the reaction .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives. These products have diverse applications in medicinal and agricultural chemistry.

Scientific Research Applications

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines . By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C6HF3N5O3-

Molecular Weight

248.10 g/mol

IUPAC Name

6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C6H2F3N5O3/c7-6(8,9)4-11-5-10-1-2(14(16)17)3(15)13(5)12-4/h1,15H/p-1

InChI Key

POBHIONCLCEDTP-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=NC(=NN2C(=C1[N+](=O)[O-])[O-])C(F)(F)F

Origin of Product

United States

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